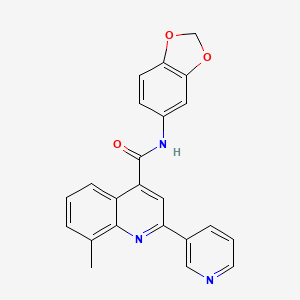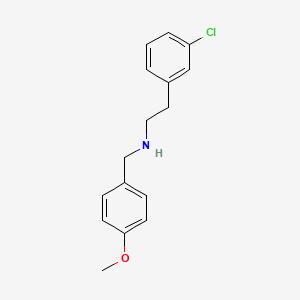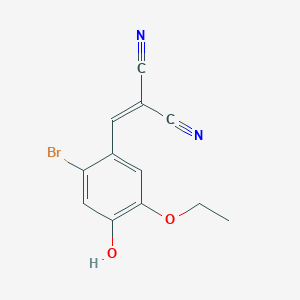
N-1,3-苯并二氧杂环-5-基-8-甲基-2-(3-吡啶基)-4-喹啉甲酰胺
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that lead to the formation of these bioactive molecules. For instance, the recyclization of certain pyrrolo[1,2-a]quinoxaline derivatives by the action of benzoic acid hydrazides can yield compounds with a quinoline moiety, demonstrating the intricate methods used to synthesize such structures (Mashevskaya et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their fused-ring systems, which contribute to their chemical reactivity and biological activity. For example, the molecular structure of certain quinoline-carboxamide derivatives can be determined through X-ray crystallography, revealing the configuration and conformation of the molecules (Asiri et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, nitration, bromination, formylation, and acylation. These reactions can modify the quinoline core and introduce functional groups that influence the compound's chemical properties and potential biological activity (El’chaninov & Aleksandrov, 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Polymorphic modifications can affect these properties, as seen in certain pyrrolo[3,2,1-ij]quinoline carboxamides, which exhibit strong diuretic properties and different crystalline forms (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and the ability to participate in hydrogen bonding, are determined by their molecular structure. The presence of functional groups like carboxamide, nitro, and sulfamoyl groups can significantly influence these properties, leading to compounds with potential therapeutic applications (Sheardown et al., 1990).
科学研究应用
喹啉衍生物在科学研究中的应用
催化应用
喹啉衍生物已用于催化,表现出显著的用途。例如,某些喹啉化合物已被用作铑催化的官能化烯烃不对称氢化的配体,显示出优异的对映选择性和高催化活性。这些过程对于高效制备手性药物成分至关重要 (Imamoto 等,2012).
传感应用
喹啉衍生物也在化学传感器的开发中找到了应用。例如,双喹啉吡啶-2,6-二甲酰胺受体已被合成用于水中的荧光阴离子传感,展示了有效结合和检测各种阴离子的能力,包括卤化物和核苷酸阴离子 (Dorazco‐González 等,2014).
抗菌活性
喹喔啉衍生物(与喹啉密切相关)的抗菌活性已得到研究,揭示了它们在对抗细菌和酵母菌株方面的潜力。这项研究为抗菌化疗提供了新的可能性,突出了这些化合物低的最小抑菌浓度及其在细胞活力测试中完全消除细菌菌株的能力 (Vieira 等,2014).
抗癌活性
喹啉及其类似物因其抗癌活性而被广泛研究,证明了对各种癌症靶点的有效抑制,包括酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复机制。这些发现强调了喹啉衍生物在癌症药物开发中的多功能性和潜力 (Solomon & Lee,2011).
抑制耐药机制
某些喹啉衍生物已显示出通过抑制血管生成和 P-糖蛋白外排泵活性来克服癌症化疗耐药性。这种双重抑制作用表明它们作为多药耐药逆转剂的潜力,为提高现有化疗药物的疗效开辟了途径 (Mudududdla 等,2015).
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-4-2-6-17-18(11-19(26-22(14)17)15-5-3-9-24-12-15)23(27)25-16-7-8-20-21(10-16)29-13-28-20/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMRQFSQUCLCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-8-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)

![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)
![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)